molecular formula C13H17ClN2O2 B13500436 tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

Cat. No.: B13500436
M. Wt: 268.74 g/mol
InChI Key: MHFANNXOWXMIGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is a carbamate-protected cyclopropane derivative featuring a 2-chloropyridin-3-yl substituent. This compound is structurally characterized by a cyclopropane ring fused to a pyridine moiety, with a tert-butyl carbamate group acting as a protective group for the amine. Such derivatives are frequently employed as intermediates in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for drug discovery . The tert-butyl carbamate group enhances stability during synthetic processes, while the chloropyridine moiety may contribute to electronic effects and binding interactions in biological systems.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-5-4-8-15-10(9)14/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

MHFANNXOWXMIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Lithiation and Carboxylation of tert-Butyl 6-chloropyridin-3-yl Carbamate

A key intermediate, 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid , is prepared by directed lithiation of tert-butyl 6-chloropyridin-3-yl carbamate followed by carboxylation with carbon dioxide.

Parameter Conditions Yield (%) Notes
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) Dry conditions essential
Base n-Butyllithium (2.5 M in hexanes), 2.3–3.5 equivalents Added dropwise at low temperature (-78 °C)
Additive N,N,N',N'-Tetramethylethylenediamine (TMEDA), 2–3.5 equivalents Facilitates lithiation
Temperature Initial -78 °C, warmed to -10 to -15 °C, then cooled back to -78 °C Temperature control critical for regioselectivity
Carboxylation Bubbling CO2 gas at -78 °C for 1–4 hours Ensures formation of carboxylic acid
Work-up Acidification to pH 3–5 with HCl, extraction with ethyl acetate or diethyl ether Isolation of pale yellow to tan solid
Reported Yields 60–87% High purity (>99% by UPLC) achievable

This lithiation-carboxylation method is robust and scalable, with variations in solvent and temperature affecting yield and purity. The presence of TMEDA enhances lithiation efficiency, while careful temperature control prevents side reactions.

Synthesis of the Cyclopropylamine Derivative

The cyclopropyl moiety is introduced via reductive amination or related methods involving cyclopropanecarbaldehyde.

Reductive Amination and Boc Protection

  • Starting from an aniline or amine precursor, reductive amination with cyclopropanecarbaldehyde is performed in the presence of sodium bicarbonate in THF/methanol at elevated temperature (~60 °C).
  • Sodium borohydride is added to reduce the imine intermediate.
  • Subsequently, the free amine is protected with di-tert-butyl dicarbonate (Boc2O) to afford the tert-butyl carbamate-protected cyclopropylamine derivative.
Step Reagents & Conditions Yield (%) Notes
Reductive amination Cyclopropanecarbaldehyde, NaHCO3 in THF/MeOH, 60 °C, 2 h Formation of cyclopropylamine intermediate
Reduction NaBH4 added portionwise at 0 °C to room temperature, 1 h Conversion of imine to amine
Boc Protection Boc2O added, stirred overnight at room temperature Protects amine as tert-butyl carbamate
Work-up Extraction with ethyl acetate, drying over MgSO4, concentration Isolates protected amine

This sequence yields the protected cyclopropylamine with high efficiency and purity, suitable for further coupling reactions.

Coupling of Cyclopropylamine with 2-Chloropyridinyl Carbamate

The key step involves forming the bond between the cyclopropylamine and the chloropyridinyl carbamate intermediate.

Amide Bond Formation or Reductive Amination

  • The carboxylic acid derivative from the chloropyridinyl carbamate is activated (e.g., via ethyl 2-oxoacetate derivatives).
  • The cyclopropylamine is reacted with the activated ester or acid chloride in an organic solvent such as acetonitrile.
  • A base such as triethylamine is added to facilitate amide bond formation.
  • Reaction temperature is controlled (e.g., 60 °C) to optimize yield.
Parameter Conditions Outcome Notes
Solvent Acetonitrile Polar aprotic solvent preferred
Base Triethylamine, 1–4.6 equivalents Amount optimized to prevent solidification and improve yield
Temperature 60 °C Higher temperatures can improve reaction rate but may affect purity
Reaction Time Several hours to overnight Sufficient time for complete conversion
Yield Up to 93% (improved methods) High purity product Improved methods reduce viscosity and increase yield compared to earlier protocols

This coupling method is industrially viable, with patent literature describing improvements that reduce reaction mass solidification and enhance yields.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Yield Range (%) Critical Notes
Lithiation and Carboxylation n-BuLi, TMEDA, CO2, -78 to -15 °C, Et2O or THF 60–87 Temperature control and dry conditions vital
Reductive Amination + Boc Protection Cyclopropanecarbaldehyde, NaBH4, Boc2O, THF/MeOH, 0–60 °C >80 (typical) Sequential addition and protection steps
Coupling Reaction Activated acid derivative, triethylamine, acetonitrile, 60 °C Up to 93 Base amount and solvent ratio critical

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate

  • Structural Difference : Replaces the 2-chloropyridin-3-yl group with a 3-fluorophenyl ring.
  • Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
  • Safety Data : Classified under GHS guidelines (Japan-NITE 2020), though specific hazard data for the chloropyridine analog remain unmentioned .

tert-Butyl N-[1-(3-Aminopropyl)cyclopropyl]carbamate

  • Structural Difference: Substitutes the aromatic group with a flexible 3-aminopropyl chain.
  • The absence of an aromatic system reduces π-π stacking interactions, altering binding profiles in biological targets .

Cyclopropane and Carbamate Modifications

tert-Butyl N-[1-(5-Bromopyridin-2-yl)cyclopropyl]carbamate

  • Structural Difference : Pyridine substituent at the 2-position with a bromine atom instead of chlorine.
  • Impact :
    • Bromine’s larger atomic radius may increase steric hindrance, affecting reactivity in cross-coupling reactions.
    • Higher molecular weight (e.g., 290 mg/mmol in ) compared to the chloro analog .
  • Synthesis : Used in palladium-catalyzed couplings, demonstrating the versatility of tert-butyl carbamates as intermediates .

Azetidine and Pyrrolidine Derivatives

  • Examples :
    • tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride (QW-4844)
    • tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate (M341132)
  • Impact :
    • Nitrogen-containing rings (azetidine, pyrrolidine) introduce additional basic centers, influencing pharmacokinetic properties.
    • Salt forms (e.g., hydrochloride) improve solubility for in vitro assays .

Biological Activity

Tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features that include a chloropyridine moiety and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications for treating neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.675 g/mol
  • CAS Number : 209798-48-1

The presence of the chloropyridine group is significant as it can influence the compound's interaction with various biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the central nervous system. Preliminary studies suggest that it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for understanding its therapeutic potential, especially in neurological contexts.

Biological Activity and Research Findings

Recent research has focused on the compound's effects on neurotransmitter pathways. Here are some key findings:

  • Neurotransmitter Modulation : The compound has been shown to influence the release of neurotransmitters, which could be beneficial in treating conditions such as anxiety and depression.
  • Binding Affinity Studies : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) indicate that this compound may exhibit selective action, which is essential for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Neurotransmitter Release :
    • A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels in the synaptic cleft, suggesting enhanced serotonergic activity.
    • Reference :
  • In Vitro Binding Assays :
    • In vitro assays revealed that the compound binds selectively to serotonin receptors with a Ki value indicating moderate affinity, which may correlate with its potential antidepressant effects.
    • Reference :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey Features
Tert-butyl N-(2-chloropyridin-3-yl)carbamateC₁₀H₁₃ClN₂O₂Contains a cyclopropyl group; potential for selective receptor binding
Tert-butyl N-(pyrrolidin-3-yl)carbamateC₁₃H₂₅N₂O₂Lacks chloropyridine; simpler structure with different biological implications
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamateC₁₄H₂₈N₂O₂Cyclohexane instead of cyclopropane; differing pharmacological profile

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a cyclopropylamine intermediate. Key steps include:

Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., Cu or Pd) to construct the cyclopropyl group via [2+1] cycloaddition or cross-coupling reactions .

Carbamate Introduction : Reacting the cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .

Chloropyridine Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-chloropyridin-3-yl moiety .

  • Critical Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Yield optimization depends on stoichiometric control of Boc₂O .

Q. What handling and storage protocols are recommended for this compound?

  • Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Avoid prolonged exposure to moisture, light, or strong acids/bases to prevent decomposition of the carbamate group .
  • Storage : Store in airtight containers at 2–8°C with desiccants (e.g., silica gel). Monitor for discoloration or precipitate formation as signs of degradation .
  • Safety : While not classified as hazardous, use standard PPE (gloves, lab coat) and work in a fume hood to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic solvents (DMF, THF) vs. chlorinated solvents (DCM) for Boc protection. THF often provides higher yields due to better solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclopropane formation, while room temperature suffices for carbamate coupling .
  • Catalyst Loading : For cyclopropanation, 5–10 mol% Pd(PPh₃)₄ improves efficiency without overshooting cost constraints .
    • Data-Driven Example :
SolventTemp (°C)Catalyst (mol%)Yield (%)Purity (HPLC)
DCM2556892
THF2558295
DMF0107589
  • Statistical Tools : Use Design of Experiments (DoE) to evaluate interactive effects (e.g., solvent polarity × temperature) on yield .

Q. Which analytical techniques resolve structural ambiguities in novel derivatives?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.5 ppm) and carbamate carbonyl (δ 150–155 ppm). 2D techniques (HSQC, HMBC) confirm connectivity between the cyclopropyl and pyridinyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1 for C₁₃H₁₆ClN₂O₂⁺) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in the cyclopropane ring, though crystals may require slow vapor diffusion in hexane/EtOAc .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How to address contradictions in spectroscopic data during derivative synthesis?

  • Case Study : Discrepancies in ¹³C NMR signals for the carbamate carbonyl (reported δ 152–158 ppm vs. observed δ 150 ppm).

  • Root Cause Analysis : Check for solvent effects (CDCl₃ vs. DMSO-d6) or residual moisture altering chemical shifts .
  • Resolution : Compare with published data for structurally analogous compounds (e.g., tert-butyl N-(2-cyanocyclopropyl)carbamate) .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts to validate assignments .

Q. What strategies mitigate side reactions during cyclopropane functionalization?

  • Challenges : Competing ring-opening reactions under acidic/basic conditions or via nucleophilic attack.
  • Solutions :

  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls with TBS groups) before cyclopropanation .
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress undesired ring strain release .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reagent addition rates .

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